molecular formula C23H23N3O5S2 B3015007 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate CAS No. 877650-80-1

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

Cat. No. B3015007
CAS RN: 877650-80-1
M. Wt: 485.57
InChI Key: ZHIHJQUGOIROGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropanecarboxamido group could potentially be introduced via a reaction with cyclopropanecarboxylic acid . The thiadiazol group might be introduced through a reaction with a suitable thiadiazol derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropane ring, for example, would introduce strain into the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the ester could potentially undergo hydrolysis, while the thiadiazol group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester might make it somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research into pyrazole derivatives, which share structural similarities with the compound , has shown these compounds can function as inhibitors of photosynthetic electron transport. This activity suggests their potential application in developing herbicides. For instance, Vicentini et al. (2005) synthesized and evaluated various pyrazole derivatives for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, demonstrating the potential of similar compounds in agricultural and botanical research (Vicentini et al., 2005).

Antitumor Activity

Benzothiazole derivatives, with structural elements related to the compound of interest, have been explored for their antitumor properties. Yoshida et al. (2005) designed and synthesized biologically stable derivatives showing excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). Such studies indicate the potential utility of the compound for cancer research, given its structural complexity and potential for bioactivity.

Insecticidal Activity

The design and synthesis of pyrazole amide derivatives, as explored by Deng et al. (2016), have shown promising insecticidal activity, particularly against Helicoverpa armigera (cotton bollworm). This research suggests the potential application of similar compounds in pest management and agricultural protection (Deng et al., 2016).

Anti-inflammatory Agents

Newly synthesized thiadiazole pyrazolene anthranilic acid derivatives have been evaluated for their anti-inflammatory and analgesic activities. Kumar's (2022) research found certain derivatives exhibiting significant anti-inflammatory and analgesic activities, highlighting the potential medicinal chemistry applications of structurally related compounds (Kumar, 2022).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research could potentially explore the synthesis, properties, and applications of this compound in more detail. This could include developing more efficient synthesis methods, studying its reactivity, or investigating potential uses in fields like medicine or materials science .

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-23(2,3)15-8-6-14(7-9-15)20(29)31-18-11-30-16(10-17(18)27)12-32-22-26-25-21(33-22)24-19(28)13-4-5-13/h6-11,13H,4-5,12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIHJQUGOIROGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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